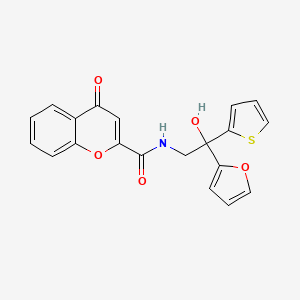

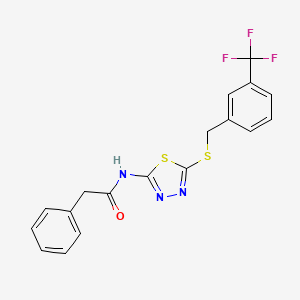

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline" is a trifluoromethylated aniline derivative with a cyclopropane ring. The presence of the trifluoromethyl group and the cyclopropane ring suggests that this compound could exhibit unique chemical and physical properties, making it a valuable target for synthesis and study in various chemical contexts .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted cyclopropanes has been achieved with high stereoselectivity by reacting 2-bromo-3,3,3-trifluoropropene with active methylenes, which could be a potential pathway for the synthesis of the target compound . Additionally, the synthesis of fully substituted anilines, which are structurally related to the target compound, has been developed through a DBU-mediated [4 + 2] annulation of donor–acceptor 1,1-dicyano-cyclopropanes with 3-aryl-2-cyanoacrylate . Furthermore, the synthesis of trans-2-(trifluoromethyl)cyclopropanes has been reported using Suzuki reactions with an N-methyliminodiacetic acid boronate, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related trifluoromethyl anilines has been investigated using spectroscopic methods and quantum chemical calculations. These studies provide insights into the vibrational, structural, thermodynamic, and electronic properties of such compounds . The position of the substituent group in the benzene ring and its electron donor–acceptor capabilities significantly influence the molecular structure and properties .

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl-substituted cyclopropanes and anilines has been explored in various contexts. For example, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates have been used to synthesize oxazoles, indicating the potential for cyclopropane-containing compounds to participate in ring transformation reactions . The transformation of carboxylic groups into trifluoromethyl groups has also been demonstrated, which is relevant to the modification of aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl anilines have been characterized through spectroscopic techniques such as FTIR, FT-Raman, 1H and 13C NMR, and UV-visible spectroscopy. These studies have provided detailed information on the vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic properties, including HOMO and LUMO energies . The presence of the trifluoromethyl group and the cyclopropane ring is likely to impart unique properties to the target compound, which could be inferred from these related studies.

科学研究应用

Synthesis and Transformation into Valuable Molecules

- Visible-light-promoted radical C-H trifluoromethylation : This method enables the trifluoromethylation of free anilines using visible light, producing compounds that can be transformed into various valuable fluorine-containing molecules and heterocyclic compounds. This approach offers an economical route to trifluoromethylated free anilines (Xie et al., 2014).

Alternative Synthesis Methods

- Transition Metal-Free Synthesis : A method for synthesizing meta-bromo and meta-trifluoromethylanilines from cyclopentanones, avoiding the use of transition metals and demonstrating a broad application of primary, secondary, and aromatic amines (Staudt et al., 2022).

- Stereoselective Synthesis : A novel approach for the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes, which was applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid (Jiang et al., 2003).

Chemical Reactions and Transformations

- Suzuki Reactions : Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions, showing moderate to excellent yields (Duncton & Singh, 2013).

- Copper-promoted N-cyclopropylation : A reaction demonstrating the production of N-cyclopropyl derivatives from anilines and cyclopropylboronic acid in good yields (Bénard et al., 2010).

Structural and Spectroscopic Analysis

- Vibrational Analysis : The FTIR and FT-Raman spectra of related trifluoromethyl anilines were recorded and analyzed, providing insights into their structural and electronic properties (Arjunan et al., 2011).

Application in Novel Pesticides

- Synthetic Process of Bistrifluron : Demonstrates the use of 3,5-bis-(trifluoromethyl)aniline in the synthesis of bistrifluron, a potent pest growth-retarding agent (Liu An-chan, 2015).

Photochemical Behavior

- Photoinduced Intramolecular Charge Transfer : Study of the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives in solvents, showing how the substituent in the N-aryl group influences the formation of a twisted intramolecular charge transfer state (Yang et al., 2004).

属性

IUPAC Name |

3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-2-1-3-7(14)4-6/h1-4,8-9H,5,14H2/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMSYPHSYJUPSR-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-3-(trans-2-(Trifluoromethyl)cyclopropyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)